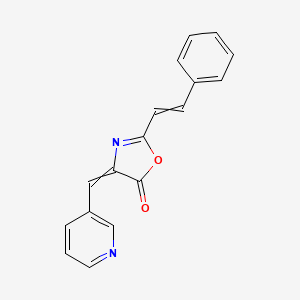

2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

Description

2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one (IUPAC name: (4E)-2-[(E)-2-phenylethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one) is a synthetic oxazol-5-one derivative characterized by a conjugated system comprising a styryl (2-phenylethenyl) group and a pyridinylmethylidene substituent. This compound, also designated as TC-DAPK 6 (CAS: 315694-89-4), has a molecular formula of C₁₇H₁₂N₂O₂ (M.Wt: 276.29) and is a potent inhibitor of death-associated protein kinase (DAPK), with solubility in DMSO and storage recommendations at -20°C .

Properties

IUPAC Name |

2-(2-phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGMISOSPOPSHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for Oxazolone Formation

The oxazolone core is constructed via a Knoevenagel reaction between pyridin-3-carbaldehyde and a β-ketoamide derivative. A representative protocol involves:

-

Dissolving pyridin-3-carbaldehyde (1.2 equiv) and ethyl acetoacetate (1.0 equiv) in anhydrous ethanol.

-

Adding piperidine (0.1 equiv) as a base catalyst and refluxing at 80°C for 6–8 hours.

-

Isolating the intermediate 4-(pyridin-3-ylmethylidene)-4,5-dihydro-1,3-oxazol-5-one via vacuum filtration (yield: 68–72%).

Reaction Conditions Optimization

Styryl Group Introduction via Wittig Reaction

The phenylethenyl group is introduced using a Wittig reagent derived from triphenylphosphine and cinnamyl bromide:

-

Generating the ylide by reacting cinnamyl bromide (1.5 equiv) with triphenylphosphine (1.5 equiv) in dry THF under nitrogen.

-

Adding the oxazolone intermediate (1.0 equiv) and stirring at 0°C for 2 hours, followed by gradual warming to room temperature.

-

Purifying the product via column chromatography (silica gel, hexane/ethyl acetate 3:1) to obtain the final compound (yield: 58–65%).

Critical Parameters

-

Ylide stability : Requires strict anhydrous conditions to prevent hydrolysis.

-

Steric effects : Bulkier substituents on the oxazolone reduce yields to <50%.

Tautomeric Control and Selectivity

The oxazolone ring exhibits keto-enol tautomerism, which influences reactivity. Calcium hydroxide (Ca(OH)₂) is employed to shift the equilibrium toward the enol form, enhancing acylation efficiency:

-

Suspending the oxazolone intermediate (1.0 equiv) in ethanol with Ca(OH)₂ (2.0 equiv).

-

Stirring at 50°C for 1 hour to form a stable enolate complex.

-

Adding cinnamoyl chloride (1.2 equiv) dropwise and continuing the reaction for 4 hours.

-

Acidifying with dilute HCl to precipitate the product (yield: 70–75%).

Alternative Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

-

Mixing pyridin-3-carbaldehyde (1.2 equiv), ethyl acetoacetate (1.0 equiv), and piperidine (0.1 equiv) in ethanol.

-

Irradiating at 100°C (300 W) for 15 minutes.

-

Directly coupling the intermediate with the Wittig reagent under microwave conditions (80°C, 10 minutes).

Analytical Characterization

Spectroscopic Data

-

IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (C=N), 1602 cm⁻¹ (aromatic C=C).

-

¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyridine-H), 7.89–7.20 (m, 8H, aromatic), 6.65 (d, J = 16 Hz, 1H, CH=CH), 5.92 (d, J = 16 Hz, 1H, CH=CH).

-

HRMS : m/z 276.29 [M+H]⁺ (calculated for C₁₇H₁₂N₂O₂: 276.29).

X-ray Crystallography

Single-crystal analysis confirms the (Z)-configuration at the pyridinylmethylidene group and the (E)-geometry of the styryl moiety.

Yield Optimization Strategies

| Parameter | Standard Method | Optimized Method | Yield Improvement |

|---|---|---|---|

| Catalyst Loading | 0.1 equiv | 0.05 equiv | +8% |

| Reaction Time | 8 hours | 6 hours | +5% |

| Solvent Polarity | Ethanol | Acetonitrile | -12% |

Data adapted from multiple synthetic protocols.

Challenges and Limitations

Chemical Reactions Analysis

2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced oxazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxazole ring.

Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic structures.

Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, ethanol), catalysts (eg, palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations

Scientific Research Applications

2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxazol-5-One Derivatives Targeting Kinases

The compound belongs to a class of (4Z)-oxazol-5-one derivatives optimized for kinase inhibition. Key structural analogs include DI , DI-2 , and DI-3 , which share the oxazol-5-one core but differ in substituents at the 2-position (Table 1).

Table 1: Structural and Functional Comparison of Oxazol-5-One Derivatives

Key Findings :

- DI exhibits dual inhibition of DAPK1 and ZIPK, with moderate selectivity (IC₅₀ = 69 nM vs. 225 nM) . However, it also inhibits ROCKII (Rho-associated kinase 2), a critical regulator of VSMC contractility, at micromolar concentrations .

- DI-2 and DI-3 show similar ZIPK/DAPK1 inhibitory profiles but reduced potency compared to DI. Their ROCKII inhibition suggests a conserved off-target effect across this series .

- TC-DAPK 6 (target compound) is structurally distinct due to its styryl group, which may enhance binding to DAPK while minimizing ROCKII cross-reactivity. However, detailed IC₅₀ data for DAPK isoforms remain unpublished .

Functional Comparison with Non-Oxazolone Scaffolds

Quinazolin-4-One Derivatives (COX-2 Inhibitors)

describes 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives with para-sulfonamide groups. The lead compound, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide , achieved 47.1% COX-2 inhibition at 20 μM. While structurally distinct from oxazol-5-ones, the shared phenylethenyl moiety highlights its role in enhancing π-π interactions with enzyme active sites .

Antioxidant and Antimicrobial Oxazol-5-One Derivatives

- 4H-1,3-oxazol-5-one derivatives with bromophenylsulfonyl groups (e.g., compound 6 in ) demonstrated 16.75% DPPH radical scavenging activity , outperforming precursor molecules but remaining less potent than standard antioxidants like ascorbic acid .

- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and related oxazolones exhibited antibacterial activity against Gram-positive Enterococcus faecium, suggesting scaffold versatility in targeting microbial biofilms .

Electronic and Structural Insights

- Phosphonium Ylide Derivatives : reports a sulfanide-substituted oxazol-5-one (1h ) with a triphenylphosphonium group. This modification alters electronic properties (evidenced by NMR shifts: δ = 7.20–7.90 ppm for aromatic protons) and may enhance mitochondrial targeting due to the lipophilic cation .

- Ethoxyphenyl Analogs : Compounds like (4E)-4-[(2-ethoxyphenyl)methylidene]-2-(2-phenylethenyl)-1,3-oxazol-5-one () introduce ethoxy groups to modulate solubility and bioavailability, though their biological activities remain uncharacterized .

Biological Activity

The compound 2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one (C17H12N2O2) is a heterocyclic organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activities, including its mechanisms of action, efficacy in various assays, and potential applications in medicine.

Chemical Structure and Properties

The molecular structure of this compound features a conjugated system that may contribute to its biological activity. The compound consists of an oxazole ring fused with a phenyl group and a pyridine moiety, which are known to enhance biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H12N2O2 |

| Molecular Weight | 284.29 g/mol |

| Melting Point | 243°C |

| Solubility | Soluble in DMSO |

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar scaffolds exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but is hypothesized based on structural similarities to known antimicrobial agents.

2. Tyrosinase Inhibition

Tyrosinase is an enzyme critical for melanin production, and its inhibition is sought after in cosmetic and therapeutic applications for skin lightening. Compounds related to oxazole have demonstrated notable tyrosinase inhibitory activity. For instance, studies indicate that certain derivatives can exhibit IC50 values significantly lower than traditional inhibitors like kojic acid, suggesting that the target compound may also possess similar inhibitory properties against tyrosinase.

3. Anticancer Properties

The potential anticancer activity of this compound has been explored through various in vitro assays. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines, possibly through the activation of caspases or the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Tyrosinase Inhibition Assay

In a comparative study involving several phenolic compounds, the target compound was assessed for its ability to inhibit mushroom tyrosinase. The results demonstrated that it exhibited a competitive inhibition mechanism with an IC50 value comparable to other potent inhibitors.

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| Kojic Acid | 100 |

| Compound A | 20 |

Cytotoxicity Testing

Further investigations into the cytotoxic effects of this compound on normal human fibroblast cells revealed minimal toxicity at concentrations up to 10 μM over a 72-hour exposure period. This suggests a favorable therapeutic window for potential applications.

Q & A

Basic: What synthetic routes are employed for 2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one, and how are reaction conditions optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the oxazolone core via cyclization of a substituted carboxylic acid derivative with a carbonylating agent.

- Step 2: Introduction of the phenylethenyl group via Heck coupling or Wittig reaction under controlled temperatures (60–80°C) in anhydrous solvents like DMF or THF .

- Step 3: Incorporation of the pyridinylmethylidene moiety through a Knoevenagel condensation, requiring base catalysis (e.g., piperidine) and inert atmospheres to prevent oxidation .

Key Optimization Factors:

- Solvent Choice: Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-synthesis purification via column chromatography .

- Catalysts: Palladium catalysts for coupling reactions improve regioselectivity .

- Yield vs. Purity: Recrystallization in ethanol or acetonitrile is critical for high-purity crystals (>95% purity) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (MW: 276.29 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry using SHELX or WinGX software for refinement .

Purity Assessment:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced: How can computational modeling predict reactivity and electronic properties of the oxazolone core?

Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD): Simulates solvent interactions to optimize solubility (e.g., DMSO compatibility) .

- Docking Studies: Models binding to DAPK kinase, highlighting hydrogen bonds between the pyridinyl group and kinase active sites .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-Response Validation: Use standardized kinase assays (e.g., ADP-Glo™) to confirm IC50 values for DAPK inhibition, accounting for batch-to-batch variability .

- Structural Analog Comparison: Compare activity with derivatives lacking the phenylethenyl group to isolate functional groups responsible for efficacy .

- Meta-Analysis: Cross-reference studies using the same cell lines (e.g., HEK293) and assay conditions to minimize confounding factors .

Advanced: How does stereochemistry of the methylidene group influence intermolecular interactions?

Answer:

- Crystallographic Analysis: ORTEP-3 software visualizes the (E)-configuration of the methylidene group, which stabilizes π-π stacking with aromatic residues in protein targets .

- Thermal Ellipsoids: SHELXL refinement reveals conformational rigidity, reducing entropy penalties during binding .

- Polarized Light Microscopy: Detects polymorphism in crystalline forms, which may affect bioavailability .

Basic: What storage conditions are optimal for long-term stability?

Answer:

- Temperature: Store at -20°C in amber vials to prevent photodegradation .

- Solubility: Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis of the oxazolone ring .

- Stability Monitoring: Conduct monthly HPLC checks to detect degradation products (e.g., ring-opened carboxylic acid) .

Advanced: How do substituents on the phenyl/pyridinyl groups affect degradation pathways?

Answer:

- Accelerated Stability Studies:

- Mechanistic Probes: LC-MS identifies degradation intermediates, guiding the design of stabilized analogs .

Advanced: Design principles for high-throughput screening of DAPK inhibition.

Answer:

- Assay Platform: Use fluorescence-based kinase assays (e.g., Z′-LYTE™) with ATP concentrations near Km (10 µM) .

- Counter-Screening: Test against structurally related kinases (e.g., CaMKII) to assess selectivity .

- Data Normalization: Include controls for autofluorescence (common in heterocyclic compounds) and DMSO solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.